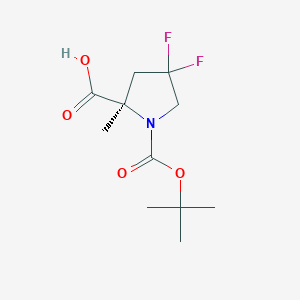![molecular formula C8H5ClF4O B1404431 1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene CAS No. 1404194-41-7](/img/structure/B1404431.png)
1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene
Descripción general
Descripción
1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene is an organic compound that features a benzene ring substituted with chloro, difluoromethoxy, difluoro, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene typically involves the introduction of the chloro(difluoro)methoxy group onto a pre-functionalized benzene ring. One common method is the reaction of a difluoromethylating agent with a chloro-substituted benzene derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzene ring. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: The difluoromethoxy group can be reduced to form simpler fluorinated compounds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Phenol derivatives from substitution reactions.
- Carboxylic acids or aldehydes from oxidation reactions.
- Simplified fluorinated compounds from reduction reactions .
Aplicaciones Científicas De Investigación
1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The chloro and difluoro groups can modulate the compound’s electronic properties, affecting its reactivity and stability .
Comparación Con Compuestos Similares
4-(Chlorodifluoromethoxy)aniline: Similar structure but with an amino group instead of a methyl group.
1,4-Dimethylbenzene: Lacks the chloro and difluoromethoxy groups, making it less reactive.
Difluoromethyl phenyl sulfide: Contains a sulfur atom instead of oxygen, leading to different chemical properties.
Uniqueness: 1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene is unique due to the presence of both chloro and difluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
1-[chloro(difluoro)methoxy]-2,3-difluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c1-4-2-3-5(7(11)6(4)10)14-8(9,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGIDPKIFJVMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC(F)(F)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(3-Benzyloxycarbonylamino-propionylamino)-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid](/img/structure/B1404350.png)
![Thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1404352.png)



![2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1404360.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B1404361.png)


![7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1404366.png)

![2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine](/img/structure/B1404371.png)
